molecular formula C7H8Cl2N2O2S B14364715 4-(Dichloromethanesulfonyl)benzene-1,2-diamine CAS No. 94410-57-8

4-(Dichloromethanesulfonyl)benzene-1,2-diamine

Cat. No.: B14364715
CAS No.: 94410-57-8
M. Wt: 255.12 g/mol
InChI Key: WYDLYTXSCGDLPR-UHFFFAOYSA-N
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Description

4-(Dichloromethanesulfonyl)benzene-1,2-diamine is an organic compound that belongs to the class of aromatic diamines. This compound is characterized by the presence of a benzene ring substituted with two amino groups at the 1 and 2 positions, and a dichloromethanesulfonyl group at the 4 position. It is a white solid that is used as a precursor in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethanesulfonyl)benzene-1,2-diamine typically involves the following steps:

    Nitration: The starting material, benzene, is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is then reduced to form benzene-1,2-diamine.

    Sulfonylation: Finally, benzene-1,2-diamine is reacted with dichloromethanesulfonyl chloride under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethanesulfonyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as zinc powder in ethanol or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require the presence of a strong base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Dichloromethanesulfonyl)benzene-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dichloromethanesulfonyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The amino groups can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2-diamine: Lacks the sulfonyl group and has different reactivity and applications.

    4-(Difluoromethoxy)benzene-1,2-diamine: Contains a difluoromethoxy group instead of a dichloromethanesulfonyl group, leading to different chemical properties and applications.

Uniqueness

4-(Dichloromethanesulfonyl)benzene-1,2-diamine is unique due to the presence of the dichloromethanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

94410-57-8

Molecular Formula

C7H8Cl2N2O2S

Molecular Weight

255.12 g/mol

IUPAC Name

4-(dichloromethylsulfonyl)benzene-1,2-diamine

InChI

InChI=1S/C7H8Cl2N2O2S/c8-7(9)14(12,13)4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2

InChI Key

WYDLYTXSCGDLPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(Cl)Cl)N)N

Origin of Product

United States

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